2-((tert-Butoxycarbonyl)amino)propanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Boc-DL-Ala-OH, also known as BOC-DL-ALANINE, is primarily used as a protective group for amino acids in peptide synthesis . The primary target of this compound is the amino group of alanine, which it protects during the synthesis process .
Mode of Action
Boc-DL-Ala-OH acts by attaching to the amino group of alanine, forming a protective layer that prevents the amino group from reacting with other compounds during the synthesis process . This protection is temporary and can be removed when needed, allowing the alanine to participate in further reactions .
Biochemical Pathways
The main biochemical pathway involved in the action of Boc-DL-Ala-OH is peptide synthesis . By protecting the amino group of alanine, Boc-DL-Ala-OH allows for the controlled assembly of peptides, ensuring that the amino acids are joined in the correct order .
Result of Action
The primary result of Boc-DL-Ala-OH’s action is the successful synthesis of peptides with the correct sequence of amino acids .
Action Environment
The action of Boc-DL-Ala-OH is influenced by various environmental factors. For instance, it should be stored in a dark, dry place at room temperature to maintain its stability . Additionally, it should be handled with care to avoid contact with skin and eyes, and inhalation of its powder or solution should be avoided .
Biochemical Analysis
Biochemical Properties
Boc-DL-Ala-OH plays a significant role in biochemical reactions. As an amino acid protecting group, it can protect the amino and carboxyl groups of alanine, maintaining their stability during the synthesis process . This property allows Boc-DL-Ala-OH to interact with various enzymes, proteins, and other biomolecules, facilitating the synthesis of complex peptides.
Cellular Effects
The effects of Boc-DL-Ala-OH on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the amino and carboxyl groups of alanine, Boc-DL-Ala-OH can influence cell function by enabling the production of specific peptides. These peptides can then impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Boc-DL-Ala-OH exerts its effects through its role as a protecting group. It binds to the amino and carboxyl groups of alanine, protecting these functional groups from reacting prematurely during the synthesis process . This protection can influence enzyme activity, binding interactions with other biomolecules, and changes in gene expression.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Boc-DL-Ala-OH can change as the synthesis process progresses. The compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific conditions of the experiment .
Metabolic Pathways
Boc-DL-Ala-OH is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boc-DL-Ala-OH is transported and distributed within cells and tissues as part of the larger molecules it helps to synthesize. The compound itself does not have specific transporters or binding proteins, but the peptides it helps create can interact with various cellular components and influence their localization or accumulation .
Subcellular Localization
The subcellular localization of Boc-DL-Ala-OH is primarily within the cytoplasm, where peptide synthesis occurs. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3744-87-4 | |
Record name | 3744-87-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-N-Boc-aminopropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the self-association behavior of BOC-DL-ALANINE?
A1: Research by Benedetti et al. [] reveals that BOC-DL-ALANINE exhibits a unique self-association pattern in its solid state, forming ribbons of hydrogen-bonded cyclic dimers through its carboxylic acid groups. This self-assembly behavior is influenced by the chirality of the molecule, as the incorporation of water molecules in the crystal structure of the optically active form (t-Boc-D-Ala-OH) alters the hydrogen-bonding network. Understanding this behavior is crucial for predicting the compound's behavior in different environments and for designing synthesis strategies.
Q2: How is BOC-DL-ALANINE utilized in the synthesis of new compounds with potential biological activity?
A2: Patel et al. [] employed BOC-DL-ALANINE as a starting material in the synthesis of a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives. The researchers utilized the carboxylic acid functionality of BOC-DL-ALANINE for coupling reactions and subsequent cyclization to form the thiadiazole ring. This highlights the versatility of BOC-DL-ALANINE as a building block for creating diverse chemical structures with potential applications in medicinal chemistry.
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